![molecular formula C14H11N3O3S B365104 N-[2-(2-furylcarbonylamino)benzothiazol-6-yl]acetamide CAS No. 313671-61-3](/img/structure/B365104.png)
N-[2-(2-furylcarbonylamino)benzothiazol-6-yl]acetamide
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Description
N-[2-(2-furylcarbonylamino)benzothiazol-6-yl]acetamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. It is commonly found in crops such as maize, wheat, and rice, and has been linked to various health issues in humans and animals.
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives have been identified as having antitumor properties. They may act on various pathways involved in cancer cell proliferation and survival, making them potential candidates for cancer therapy research .
Antiviral and Anti-HIV Agents
These compounds also exhibit antiviral activities, including against HIV, by interfering with viral replication processes .
Microbiological Applications
Benzothiazole derivatives can serve as microbiological agents due to their ability to inhibit the growth of various microorganisms, which is valuable in the development of new antibiotics .
Autoimmune and Inflammatory Diseases
Research into autoimmune and inflammatory diseases may benefit from these derivatives, as they have shown potential in treating such conditions .
Organ Transplant Rejection Prevention
The immunomodulatory effects of benzothiazole derivatives could be useful in preventing organ transplant rejection .
Neurological Disorders
There is potential for these compounds to be used in the treatment of neurological disorders such as epilepsy and amyotrophic lateral sclerosis due to their effects on the nervous system .
Analgesia
Benzothiazole derivatives may have analgesic properties, making them candidates for pain management research .
Antidiabetic Activity
Some benzothiazole compounds have shown antidiabetic activity, suggesting a possible role in diabetes management and treatment research .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISPZKWFXOOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320743 |
Source
|
Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
CAS RN |
313671-61-3 |
Source
|
Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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